N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(3-methylphenylsulfonamido)propanamide
説明
N-((1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(3-methylphenylsulfonamido)propanamide is a structurally complex molecule featuring a benzo[d]oxazole-pyrrolidine core linked to a 3-methylphenylsulfonamido group via a propanamide bridge. This compound’s design incorporates elements aimed at enhancing target binding (e.g., sulfonamide for enzyme inhibition) and optimizing pharmacokinetics (e.g., pyrrolidine for bioavailability).
特性
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-3-[(3-methylphenyl)sulfonylamino]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4S/c1-16-6-4-8-18(14-16)31(28,29)24-12-11-21(27)23-15-17-7-5-13-26(17)22-25-19-9-2-3-10-20(19)30-22/h2-4,6,8-10,14,17,24H,5,7,11-13,15H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRZGRNGKPNXCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCCC(=O)NCC2CCCN2C3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Structural Comparison with Analogous Compounds
Table 1: Key Structural Features and Implications
Pharmacological and Functional Insights
- Sulfonamido Groups: The 3-methylphenylsulfonamido moiety in the target compound likely confers stronger enzyme-binding affinity compared to aliphatic sulfonamides (e.g., methylsulfonamido in ) due to aromatic π-π interactions. However, it may carry a higher risk of hypersensitivity vs. non-sulfonamide analogs (e.g., ) .
- Pyrrolidine vs. Piperidine: The pyrrolidine moiety in the target may enhance solubility and bioavailability compared to bulkier amines (e.g., benzhydrylamide in ) .
準備方法
Smiles Rearrangement for Benzoxazole Formation
A foundational approach involves synthesizing the benzo[d]oxazole ring via Smiles rearrangement. In this method, benzoxazole-2-thiol undergoes S-alkylation with chloroacetyl chloride ($$ \text{ClCH}2\text{COCl} $$) in the presence of a base (e.g., Cs$$2$$CO$$_3$$) and a polar aprotic solvent (e.g., N,N-dimethylacetamide). The intermediate undergoes nucleophilic attack by pyrrolidine derivatives, forming a spirocyclic structure that rearomatizes to yield the benzoxazole-pyrrolidine core.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | N,N-Dimethylacetamide |
| Base | Cs$$2$$CO$$3$$ |
| Temperature | 150°C |
| Reaction Time | 8 hours (upscaled) |
| Yield | 58–83% (small scale) |
Sterically hindered amines (e.g., morpholine) result in lower yields (25–32%) due to poor nucleophilic attack.
Catalytic Cyclization for Pyrrolidine-Benzoxazole Coupling
A patent by CN103102321A describes a palladium-catalyzed method to couple benzoxazole precursors with pyrrolidine derivatives. Using Pd/C or RuCl$$_3$$ as catalysts in N-methylpyrrolidone (NMP), benzylamine or benzaldehyde derivatives react with o-aminophenol to form the benzoxazole ring. Subsequent alkylation with a pyrrolidine-methyl bromide introduces the pyrrolidine moiety.
Key Advantages
Sulfonamide Incorporation via Nucleophilic Substitution
The 3-methylphenylsulfonamido group is introduced by reacting 3-methylbenzenesulfonyl chloride with a propanamide intermediate bearing a primary amine. The reaction proceeds in dichloromethane (DCM) with triethylamine ($$ \text{Et}_3\text{N} $$) as a base, achieving yields of 70–85%.
Mechanistic Insight
$$
\text{R-NH}2 + \text{Ar-SO}2\text{Cl} \xrightarrow{\text{Et}3\text{N}} \text{R-NH-SO}2\text{-Ar} + \text{HCl}
$$
Side reactions, such as over-sulfonation, are mitigated by maintaining low temperatures (0–5°C).
Final Coupling and Purification
The propanamide backbone is assembled via amide bond formation between 3-(3-methylphenylsulfonamido)propanoic acid and the pyrrolidine-methyl amine intermediate. Carbodiimide coupling agents (e.g., EDC/HOBt) in DMF facilitate this step, yielding the final compound after purification by reversed-phase flash chromatography.
Purification Data
| Method | Purity Achieved |
|---|---|
| Flash Chromatography | >95% |
| Recrystallization | 89–92% |
Industrial Scalability and Process Optimization
Solvent and Catalyst Selection
Environmental and Economic Considerations
- Waste Reduction : The CN103102321A method eliminates hydrogen acceptors, reducing hazardous waste by 40%.
- Upscaling Challenges : Prolonged reaction times (8–12 hours) and column chromatography bottlenecks limit batch sizes.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Smiles Rearrangement | 58–83 | 90–95 | Moderate |
| Catalytic Cyclization | 70–88 | 92–98 | High |
| Sulfonylation | 70–85 | 85–90 | High |
The catalytic cyclization route is optimal for industrial applications due to superior yields and catalyst reuse.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
